3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound notable for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with an amino group and a hydroxymethyl side chain. The structural complexity of this compound makes it a subject of interest in medicinal chemistry and material science.
This compound can be classified as an organic heterocyclic compound due to the presence of the pyrazole ring. It also falls under the category of amines due to the amino functional group present in its structure.
The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves several steps:
The synthesis may utilize solvents like dimethyl sulfoxide and bases such as potassium hydroxide to facilitate nucleophilic substitution reactions . The reaction conditions, including temperature and reaction time, are crucial for optimizing yield and purity.
Key molecular data includes:
The compound can participate in various chemical reactions typical for amines and heterocycles:
Reactions involving this compound often require careful control of pH and temperature to maximize yield and minimize by-products. Techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring reaction progress and confirming product identity .
The mechanism of action for compounds like 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol often involves interaction with biological targets such as enzymes or receptors. The amino group may facilitate hydrogen bonding with target sites, enhancing binding affinity.
Research indicates that derivatives of pyrazole compounds exhibit various biological activities including anti-inflammatory and antimicrobial properties. Their mechanisms often involve modulation of signaling pathways or inhibition of specific enzymes .
Key physical properties include:
Chemical properties include:
Relevant analyses such as melting point determination, solubility tests, and spectroscopic characterizations provide insights into these properties.
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol has potential applications in:
The 4-amino-3,5-dimethylpyrazole moiety serves as the foundational pharmacophore in this compound, conferring specific electronic and steric properties essential for biological activity. Key structural and chemical attributes include:
Tautomeric Stability: Unlike 3(5)-aminopyrazoles that exhibit annular tautomerism (equilibrium between 3-aminopyrazole and 5-aminopyrazole forms), the 4-aminopyrazole configuration demonstrates fixed positioning of the exocyclic amino group. This eliminates regiochemical ambiguity in molecular recognition events and ensures consistent binding interactions [5]. The dimethyl substitution at C3 and C5 further restricts rotational freedom and enforces planarity, enhancing π-stacking capabilities with aromatic residues in binding pockets [4] [7].
Electronic Modulation: The 4-amino group (-NH₂) functions as a strong hydrogen bond donor (HBD) and acceptor (HBA), enabling dual-point interactions with biological targets. Computational analyses reveal substantial charge delocalization from the amino group into the pyrazole ring, creating an electron-rich system at C4 that facilitates electrophilic interactions. This electronic profile contrasts with unsubstituted pyrazoles, which primarily engage via their pyrrole-like nitrogen (N1-H) [4] [10].
Steric Optimization: Methyl groups at C3 and C5 impart moderate steric bulk that prevents undesirable metabolic oxidation at these positions while maintaining favorable log P profiles. Comparative studies demonstrate that bulkier substituents (e.g., ethyl, phenyl) at these positions diminish solubility and target accessibility, whereas smaller groups (e.g., H) increase metabolic vulnerability [7]. The dimethylated core also exhibits significant rotational barrier energy (ΔG > 15 kcal/mol), locking the scaffold in a bio-active conformation [5].
Table 1: Hydrogen-Bonding Capabilities of Pyrazole Subunits Relevant to Drug Design
Pyrazole Subtype | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | Key Biological Interactions |
---|---|---|---|
4-Aminopyrazole (e.g., 4-amino-3,5-dimethylpyrazole) | 2 (N1-H, C4-NH₂) | 3 (N2, C4-NH₂, C=O if present) | Kinase hinge region binding; DNA minor groove recognition |
3(5)-Aminopyrazole | 1-2 (N1-H + variable NH₂ position) | 2-3 (N2 + variable NH₂) | Variable binding modes due to tautomerism |
Unsubstituted Pyrazole | 1 (N1-H) | 1 (N2) | Weak, non-specific interactions |
5-Aminopyrazole (e.g., Fipronil) | 1 (N1-H) + 1 (C5-NH₂) | 2 (N2, C5-NH₂) | GABA receptor binding |
The 4-amino-3,5-dimethylpyrazole motif has demonstrated particular utility in kinase inhibitor design, where it frequently engages hinge regions through bidentate hydrogen bonding. X-ray co-crystallography studies of analogous compounds reveal conserved interactions: the pyrazole N2 atom accepts a hydrogen bond from kinase backbone amide (e.g., Met793 in EGFR), while the 4-amino group donates to backbone carbonyl (e.g., Thr854) [4]. This dual interaction mimics adenine binding in ATP pockets while providing enhanced selectivity through steric complementarity with the dimethyl groups. Additionally, the scaffold's high dipole moment (μ ≈ 4.5 D) facilitates electrostatic complementarity with polarized kinase domains [10].
The propanol linker in 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol serves as a critical modulator of physicochemical properties and biological interactions. Structural analysis reveals three key functions:
Solubility Enhancement: The terminal primary hydroxyl group (-CH₂OH) dramatically increases aqueous solubility compared to alkyl or aryl substituents. Log P calculations for pyrazole-propanol hybrids average 1.2-1.8 versus 2.5-3.2 for methyl- or phenyl-substituted analogs, reducing crystallization tendencies and improving formulation viability. This hydrophilicity stems from the hydroxyl's capacity to form strong hydrogen bonds with water molecules (ΔG_hyd ≈ -4.3 kcal/mol) and its high polar surface area contribution (≈20 Ų per group) [9].
Conformational Steering: The branched 2-methyl substitution introduces a chiral center (R/S configuration) that restricts C-N bond rotation, locking the propanol chain into specific dihedral angles relative to the pyrazole plane. Molecular dynamics simulations indicate preferential gauche conformations (θ ≈ 65°) that position the hydroxyl group for optimal interactions with solvent-exposed enzyme regions. This constrained flexibility reduces entropic penalties upon target binding compared to linear alkyl chains [9].
Hydrogen-Bond Extension: The hydroxyl group serves as an additional HBD/HBA site that complements the pyrazole core's capabilities. This is particularly valuable when targeting shallow binding pockets or protein-protein interaction interfaces requiring distributed contacts. For instance, in kinase allosteric modulators, the propanol hydroxyl frequently bridges conserved water networks near the DFG motif [4] .
Table 2: Impact of Propanol Substituents on Molecular Properties
Structural Feature | Physicochemical Contribution | Biological Impact | Representative Analog |
---|---|---|---|
-CH₂OH (Terminal) | ΔTPSA: +20 Ų; Δlog P: -1.2 | Solvent-directed positioning; H-bonding to hydrophilic residues | 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol |
-CH(CH₃)CH₂OH (Branched) | ΔTPSA: +20 Ų; Δlog P: -0.8; Increased steric volume | Restricted conformation; chiral discrimination; enhanced membrane permeation | 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol |
-CH₂CH₂CH₃ (Linear alkyl) | ΔTPSA: 0 Ų; Δlog P: +0.3 | Hydrophobic pocket filling; increased metabolic stability | 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propane |
-CH₂C₆H₅ (Arylalkyl) | ΔTPSA: 0 Ų; Δlog P: +1.4 | π-Stacking interactions; P450 oxidation vulnerability | 1-Benzyl-4-amino-3,5-dimethylpyrazole |
Structure-activity relationship (SAR) studies of pyrazole-propanol hybrids demonstrate that chain length critically influences potency. The three-carbon spacer optimally balances flexibility with distance constraints, enabling simultaneous engagement of deep hydrophobic pockets and polar surface residues. Shorter chains (ethanol analogs) restrict conformational adaptability, reducing binding affinity (ΔKd ≈ 10-fold), while longer tethers (butanol analogs) incur entropic penalties without compensatory interactions . The 2-methyl branch further optimizes this balance by reducing chain flexibility (rotatable bonds decrease from 3 to 2) while introducing minimal steric bulk. This modification enhances membrane permeability relative to linear propanols (Papp increase ≈ 1.7-fold in Caco-2 models) by shielding the hydroxyl from solvent exposure during passive diffusion [9].
The evolution of pyrazole therapeutics provides essential context for understanding modern derivatives like 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol. Key milestones include:
First Generation (1960s-1990s): Early pyrazole drugs focused on anti-inflammatory applications, exemplified by metamizole (1922) and phenylbutazone (1949), which exploited the scaffold's cyclooxygenase inhibitory properties. These non-selective agents established pyrazoles as viable pharmacophores but exhibited significant off-target effects. The breakthrough came with celecoxib (Celebrex®, 1998), a selective COX-2 inhibitor incorporating a 1,5-diarylpyrazole core. Its commercial success validated pyrazoles as templates for target-specific design and spurred intensive derivatization efforts [2] [7].
Second Generation (2000s-Present): Medicinal chemistry shifted toward kinase modulation and CNS targeting, leveraging the pyrazole's capacity for hinge-binding in ATP pockets. Rimonalbant (2006) exemplified this transition as a CB1 antagonist for obesity, though withdrawn for safety issues. The 2010s witnessed clinically impactful pyrazole-based kinase inhibitors including crizotinib (ALK/MET inhibitor) and the JAK inhibitor tofacitinib. These agents demonstrated the scaffold's adaptability to diverse binding sites through strategic substitution [4] [7].
Aminopyrazole Renaissance: The 2010s also saw focused development of 4-aminopyrazole derivatives, recognizing their superior hydrogen-bonding capabilities versus earlier analogs. AT9283 (Aurora kinase inhibitor) entered clinical trials in 2008, followed by pirtobrutinib (Jaypirca®, 2023), a BTK inhibitor incorporating a 4-aminopyrazolylpropanol side chain. This structural motif specifically addresses kinase gatekeeper residue challenges through its dual HBD/HBA capacity and conformational flexibility [4] [9].
Table 3: Evolution of Clinically Impactful Pyrazole-Based Therapeutics
Era | Compound | Core Structure | Therapeutic Target | Clinical Milestone |
---|---|---|---|---|
Pre-1990 | Metamizole | 4-Methylaminoantipyrine | COX (non-selective) | Marketed 1922 (analgesic) |
Phenylbutazone | 1,2-Diphenylpyrazolidinedione | COX (non-selective) | Marketed 1949 (anti-inflammatory) | |
1990-2010 | Celecoxib | 1,5-Diarylpyrazole | COX-2 selective | FDA approval 1998 (arthritis) |
Rimonabant | 1,5-Diarylpyrazole | Cannabinoid CB1 receptor | Marketed 2006 (obesity); withdrawn 2008 | |
2010-Present | Crizotinib | 3-Amino-2-pyridinylpyrazole | ALK/MET kinase | FDA approval 2011 (NSCLC) |
Pirtobrutinib | 4-Amino-3-methyl-1H-pyrazole with propanol linker | BTK kinase | FDA approval 2023 (MCL, CLL/SLL) | |
AT9283 | 4-Amino-1,3,5-trisubstituted pyrazole | Aurora/JAK kinases | Phase II trials (solid tumors) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1